molecular formula C21H16N2O3S B292029 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

Cat. No. B292029
M. Wt: 376.4 g/mol
InChI Key: HNMTYUJGIHLOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide, also known as C-1311, is a novel small molecule inhibitor that has been developed for potential use in cancer treatment. It is a synthetic compound that has been designed to target specific proteins involved in cancer cell growth and proliferation. In

Mechanism of Action

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide works by targeting specific proteins involved in cancer cell growth and proliferation. It inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells and plays a key role in regulating cell growth and survival. By inhibiting CK2, 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces the expression of proteins involved in cancer cell invasion and metastasis. In addition, 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide for lab experiments is its high selectivity for CK2, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to have good stability and solubility, making it suitable for use in a range of experimental conditions. However, one limitation of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide. One area of interest is the development of new formulations or delivery methods to improve its pharmacokinetic properties and increase its efficacy in vivo. Another area of research is the identification of biomarkers that can predict response to 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide, which could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to explore the potential use of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in combination with other cancer treatments, such as immunotherapy or targeted therapy, to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide involves a series of chemical reactions, starting with the condensation of 2-aminoindole with ethyl 2-bromoacetate to form the intermediate 2-(2-bromoacetyl)indole. This intermediate is then reacted with 4-oxo-4H-thieno[3,4-c]chromene-3-carboxylic acid to form the final product, 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide. The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been optimized to produce high yields and purity, making it suitable for use in scientific research applications.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated efficacy against a range of cancer types, including breast, lung, and prostate cancer. 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(4-oxothieno[3,4-c]chromen-3-yl)acetamide

InChI

InChI=1S/C21H16N2O3S/c24-18(11-23-10-9-13-5-1-3-7-16(13)23)22-20-19-15(12-27-20)14-6-2-4-8-17(14)26-21(19)25/h1-8,12H,9-11H2,(H,22,24)

InChI Key

HNMTYUJGIHLOLE-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=C4C(=CS3)C5=CC=CC=C5OC4=O

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=C4C(=CS3)C5=CC=CC=C5OC4=O

Origin of Product

United States

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